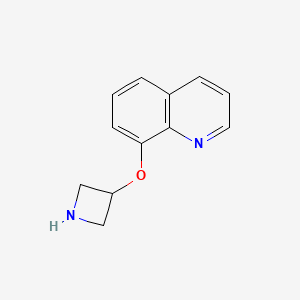

8-(Azetidin-3-yloxy)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

8-(azetidin-3-yloxy)quinoline |

InChI |

InChI=1S/C12H12N2O/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10/h1-6,10,13H,7-8H2 |

InChI Key |

MRLONZGAOYTKAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Azetidin 3 Yloxy Quinoline and Analogues

General Strategies for Quinoline-Azetidine Conjugation

The creation of quinoline-azetidine conjugates is a key area of research, driven by the potential for these hybrid molecules to exhibit valuable pharmacological properties. juniperpublishers.com General strategies for forging a bond between these two heterocyclic systems often rely on well-established synthetic transformations.

One of the most common approaches is through nucleophilic substitution reactions . In this method, a quinoline (B57606) derivative bearing a good leaving group is reacted with an azetidine (B1206935) nucleophile, or conversely, an azetidine with a leaving group is reacted with a nucleophilic quinoline. For instance, the synthesis of various quinoline-azetidinone hybrids has been reported, showcasing the versatility of this approach. noveltyjournals.comresearchgate.netajrconline.org These reactions typically involve the formation of a carbon-nitrogen or carbon-oxygen bond to link the two rings.

Another powerful strategy involves cycloaddition reactions . The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example used to link quinoline and triazole rings, which can be considered analogous to direct quinoline-azetidine conjugation in its modular nature. juniperpublishers.com This "click chemistry" approach offers high yields and regioselectivity. juniperpublishers.com While not a direct conjugation to an azetidine ring in all cases, the principles can be adapted. For instance, an azetidine moiety can be appended with an azide (B81097) or alkyne for subsequent cycloaddition to a quinoline partner.

Furthermore, palladium-mediated C-H activation and annulation strategies have emerged as efficient methods for constructing N-heterocycles like aziridines, azetidines, indoles, and quinolines. rsc.org These advanced methods allow for the direct formation of bonds, offering an atom-economical route to complex heterocyclic systems. rsc.org The reaction of ferrocenyl oxazolines with arynes, generated via the hexadehydro-Diels-Alder (HDDA) reaction, can lead to the formation of ferrocenyl conjugated quinoline derivatives through a rearrangement process, highlighting the innovative ways quinoline structures can be assembled and functionalized. frontiersin.org

Specific Reaction Pathways for 8-Oxyquinoline Derivatives

The synthesis of 8-(azetidin-3-yloxy)quinoline specifically involves the formation of an ether linkage at the 8-position of the quinoline ring. The precursor for this transformation is typically 8-hydroxyquinoline (B1678124) (8-HQ). rroij.comscispace.com

The most direct pathway is a Williamson ether synthesis . This involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline with a suitable base to form a phenoxide, which then acts as a nucleophile. This phenoxide subsequently attacks an azetidine derivative bearing a good leaving group, such as a tosylate or a halide, at the 3-position. A common base used for this reaction is potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The use of a catalyst like potassium iodide (KI) can facilitate the substitution.

An alternative involves the use of N-Boc-protected 3-hydroxyazetidine, which can be activated to facilitate the reaction. Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to prevent side reactions and improve the selectivity of the coupling. Following the etherification, the Boc group can be removed under acidic conditions.

The synthesis of various derivatives of 8-oxyquinoline has been extensively studied. For example, reacting 8-hydroxyquinoline with ethyl 2-chloroacetate in the presence of a base is a key step in the synthesis of more complex heterocyclic systems. mdpi.com This demonstrates the reactivity of the 8-hydroxyl group towards alkylation.

A summary of a general synthetic pathway is presented below:

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 8-Hydroxyquinoline, Azetidin-3-ol (B1332694) derivative (with leaving group) | Base (e.g., K2CO3), Solvent (e.g., DMF, Acetonitrile), Optional: KI catalyst | This compound |

| 2 (if using protected azetidine) | N-Boc-8-(azetidin-3-yloxy)quinoline | Acid (e.g., TFA, HCl) | This compound |

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the synthesis of this compound is crucial for obtaining sufficient quantities of pure material for research purposes. Several factors can be adjusted to improve reaction outcomes.

Reaction Conditions:

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and acetonitrile are generally preferred for nucleophilic substitution reactions as they can solvate the cation of the base while leaving the nucleophile relatively free.

Base: The strength and type of base can influence the reaction rate and the formation of byproducts. While potassium carbonate is commonly used, other bases such as cesium carbonate or sodium hydride might offer advantages in certain cases.

Temperature: The reaction temperature can be adjusted to control the rate of reaction. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent decomposition.

Purification:

Chromatography: Column chromatography is a standard method for purifying the final product and removing unreacted starting materials and byproducts. The choice of solvent system for elution is determined by the polarity of the compound.

Recrystallization: If the product is a solid, recrystallization can be an effective method for achieving high purity.

Protecting Groups:

Advanced Synthetic Techniques in Azetidine Chemistry Applicable to this compound Systems

Recent advances in synthetic methodology offer new avenues for the construction of azetidine-containing molecules like this compound.

Photocatalytic Approaches for Azetidine Synthesis

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of strained ring systems, including azetidines. chemrxiv.orgchemrxiv.org These methods often proceed under mild conditions and exhibit high functional group tolerance. nih.gov

One notable approach is the aza Paternò–Büchi reaction , which involves the [2+2] photocycloaddition of an imine and an alkene. acs.org Recent studies have shown that this reaction can be achieved using visible light and a photocatalyst, expanding its applicability. nih.govrsc.org For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed for the stereoselective and high-yielding synthesis of functionalized azetidines. acs.orgnih.gov

Another innovative photocatalytic method involves the radical strain-release of azabicyclo[1.1.0]butanes (ABBs) . chemrxiv.orgchemrxiv.org In this process, a photosensitizer initiates the formation of radical intermediates that react with the strained ABB scaffold, leading to the formation of densely functionalized azetidines in high yields. chemrxiv.org These photocatalytic strategies could potentially be adapted for the synthesis of azetidine precursors used in the preparation of this compound.

Computational Modeling for Predicting Reaction Substrates in Azetidine Formation

Computational modeling has become an invaluable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes and guiding experimental design. mit.edumaterialssquare.com In the context of azetidine synthesis, computational models can be used to prescreen potential starting materials and predict which combinations are likely to react successfully. mit.edu

Recently, researchers have used computational modeling to guide the photocatalytic synthesis of azetidines. mit.edumaterialssquare.com By calculating factors such as frontier orbital energies and transition state energies, they were able to predict which alkene-oxime pairs would successfully undergo a photocatalytic cycloaddition to form an azetidine. acs.orgmit.edu This predictive power can save significant time and resources by avoiding trial-and-error experimentation. acs.orgmit.edu Such computational approaches could be applied to predict suitable substrates for the synthesis of the specific azetidine moiety required for this compound, thereby streamlining the synthetic process.

Preclinical Pharmacological Evaluation and Structure Activity Relationship Sar Studies of 8 Azetidin 3 Yloxy Quinoline Derivatives

Overview of Pharmacological Activities Associated with Quinoline-Azetidine Scaffolds in Preclinical Models

The quinoline (B57606) nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. biointerfaceresearch.comresearchgate.netafjbs.com Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimalarial, antibacterial, anti-inflammatory, anticancer, anti-arrhythmic, antihypertensive, anti-depressant, and anti-convulsant activities. biointerfaceresearch.com The versatility of the quinoline ring system, combined with its straightforward synthesis, has made it an attractive target for chemical modification to enhance or discover new therapeutic potentials. biointerfaceresearch.comarabjchem.org

The incorporation of an azetidine (B1206935) moiety, a four-membered nitrogen-containing heterocycle, into the quinoline framework can significantly influence the compound's biological profile. researchgate.netresearchgate.net Azetidin-2-one (B1220530) rings (β-lactams) are famously associated with antibacterial agents like penicillins. researchgate.net Hybrid molecules that combine the quinoline scaffold with azetidinone and other moieties have been synthesized and evaluated for numerous activities. researchgate.net Preclinical studies on quinoline derivatives bearing azetidinone scaffolds have identified potent anti-inflammatory and analgesic properties. researchgate.netnih.gov For instance, certain 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives exhibited significant anti-inflammatory and analgesic effects in animal models. researchgate.netnih.gov Beyond inflammation and pain, these hybrid scaffolds are being investigated for their potential in treating cancer, tuberculosis, and various infectious diseases, indicating a rich and diverse pharmacological landscape. researchgate.netafjbs.com

Investigation of Anticancer Potential of 8-(Azetidin-3-yloxy)quinoline Analogues

The quest for novel and more effective anticancer agents has led researchers to explore quinoline-based compounds extensively. arabjchem.orgnih.gov Derivatives of the quinoline scaffold have shown the ability to inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of cell migration, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and cell cycle arrest. arabjchem.org The combination of quinoline with an azetidine ring has emerged as a promising strategy in developing new anticancer drug candidates. researchgate.net Preliminary studies suggest that these derivatives may possess significant anticancer properties, with some compounds exhibiting selective cytotoxicity against tumor cells while sparing normal cells.

The anticancer potential of quinoline-azetidine derivatives has been substantiated through in vitro cytotoxicity screening against a panel of human cancer cell lines. Research has demonstrated that these compounds can inhibit the proliferation of various cancer types.

For instance, a quinoline derivative, [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH), demonstrated substantial apoptotic effects on the human colon cancer cell lines HCT116 and LoVo. researchgate.net Other studies have identified quinolin-3-yl-azetidin-2-one derivatives as having potent activity against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. researchgate.net Specifically, compounds designated 6d and 6o in one study were the most potent, with IC50 values between 6.02 and 13.87 μM against these three cell lines. researchgate.net

Furthermore, preliminary screenings of certain 3-Quinoline Acylhydrazones against HeLa (cervical cancer) cells identified a lead compound with an IC50 value of 18.8 μM, which was found to induce apoptosis at this concentration. researchgate.net Another series of 8-hydroxyquinoline-5-sulfonamide derivatives showed significant activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines. mdpi.com One compound in this series, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c), was particularly effective against all three cancer lines with efficacy comparable to the chemotherapy drug cisplatin. mdpi.com

Cytotoxic Activity of Selected Quinoline-Azetidine Derivatives

| Compound Type/Name | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Quinolin-3-yl-azetidin-2-ones (6d, 6o) | HCT-116 (Colorectal), MCF-7 (Breast), HepG-2 (Liver) | 6.02 - 13.87 µM | researchgate.net |

| 3-Quinoline Acylhydrazone (Compound 7) | HeLa (Cervical) | 18.8 µM | researchgate.net |

| [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) | HCT116 (Colorectal), LoVo (Colorectal) | Effective in inducing apoptosis | researchgate.net |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Efficacy comparable to cisplatin | mdpi.com |

Structure-activity relationship (SAR) studies provide crucial insights for optimizing the anticancer potency of quinoline-azetidine derivatives. nih.gov Research indicates that the type and position of substituents on the quinoline core are critical for biological activity. nih.gov

A key finding is the importance of the substituent at the 8-position of the quinoline ring. For a series of 8-hydroxyquinoline-5-sulfonamides, the presence of an unsubstituted phenolic group at position 8 was determined to be essential for their anticancer and antibacterial activities. mdpi.com This suggests that the ability of the 8-hydroxy group to chelate metal ions may be involved in its mechanism of action.

Other SAR studies on different quinoline derivatives have highlighted additional structural requirements for enhanced cytotoxicity. For example, the introduction of a large and bulky alkoxy substituent at the 7-position was identified as a potentially beneficial pharmacophoric group for antiproliferative activity. nih.gov Furthermore, the presence of an amino side chain at the 4-position was found to facilitate the antiproliferative effects, with the length of this side chain also influencing potency. nih.gov These findings guide medicinal chemists in the rational design of new, more potent quinoline-based anticancer agents. nih.govnih.gov

Cytotoxic Activity against Preclinical Cancer Cell Lines (e.g., HeLa, HCT 116, MCF-7, U-251, PANC-1, A549)

Antimicrobial Activity Research of Quinoline-Azetidine Derivatives

The quinoline scaffold is a cornerstone of many antimicrobial drugs, and its hybridization with the azetidine moiety has yielded compounds with significant antibacterial and antifungal properties. semanticscholar.orgresearchgate.net This research area is driven by the urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens. nih.gov

Derivatives combining quinoline and azetidine have been evaluated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. semanticscholar.org Studies have demonstrated significant antibacterial effects against strains like Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). semanticscholar.org

In one study, newly synthesized quinoline analogue azetidinone derivatives were tested for their antibacterial activity. semanticscholar.org The results, measured by the Minimum Inhibitory Concentration (MIC), showed that several compounds exhibited good to moderate activity. semanticscholar.org For example, compounds SH4 and SHc in the study showed high potency against E. coli with an MIC of 62.5 µg/ml. semanticscholar.org Another investigation of novel quinoline derivatives found that compounds 8 and 12 had antibacterial activity against E. coli and S. aureus that was four to eight times higher than the standard drugs ampicillin (B1664943) and ciprofloxacin, with MIC values as low as 3.125 nmol/mL. sci-hub.se

Furthermore, certain quinoline hybrids have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. mdpi.comnih.gov One study found that an 8-hydroxyquinoline (B1678124) derivative was highly active against MRSA isolates, with efficacy comparable to the antibiotics oxacillin (B1211168) and ciprofloxacin. mdpi.com These compounds often exert their effect by inhibiting essential bacterial enzymes, such as DNA gyrase. nih.gov

In Vitro Antibacterial Activity of Selected Quinoline-Azetidine Derivatives

| Compound Type/Name | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-Azetidinone (SH4, SHc) | Escherichia coli | 62.5 µg/ml | semanticscholar.org |

| Quinolinium Iodide Salt (Compound 12) | Escherichia coli, Staphylococcus aureus | 3.125 nmol/mL | sci-hub.se |

| 8-hydroxyquinoline-5-sulfonamide (3c) | MRSA | Efficacy comparable to oxacillin/ciprofloxacin | mdpi.com |

| Quinoline-Thiazolidine Hybrid (8b) | MRSA | IC50 (DNA Gyrase) = 1.89 µM | nih.gov |

In addition to their antibacterial effects, quinoline-azetidine derivatives have been investigated for their potential to treat fungal infections. semanticscholar.orgresearchgate.net In vitro assessments have been conducted against clinically relevant fungal species such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. semanticscholar.orgresearchgate.net

One study synthesized a library of quinoline analogue azetidinone derivatives and evaluated their antifungal activity using a broth dilution technique. semanticscholar.org The investigation of N-Mannich bases derived from Schiff bases of isatin (B1672199) and 8-hydroxy-quinoline also revealed significant activity against various fungi. researchgate.net Other research focusing on different quinoline derivatives identified compounds with in vitro antifungal activity that was comparable or even superior to the standard antifungal drug fluconazole. nih.gov These findings underscore the potential of the quinoline-azetidine scaffold as a source of new antifungal agents. researchgate.netsemanticscholar.org

Antitubercular Activity against Mycobacterium tuberculosis

Derivatives of the quinoline nucleus have demonstrated notable efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.netnoveltyjournals.com The search for new anti-tuberculosis drugs is driven by the emergence of multidrug-resistant strains. nih.gov

Several studies have highlighted the potential of quinoline derivatives as potent antitubercular agents. For instance, certain synthetic quinoline derivatives have exhibited significant in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov Specifically, compounds with MIC values as low as 3.12 µg/mL have been identified, indicating strong potential for lead compound development. nih.gov Further research into 2-substituted quinolines has also yielded compounds with promising anti-TB activity, with some showing 99% inhibition at a concentration of 3.125 µg/mL.

The mechanism of action for some quinoline derivatives has been found to involve the activation of glutamate (B1630785) kinase in Mtb, representing a novel therapeutic target. nih.gov Additionally, modifications to the quinoline structure, such as the introduction of a ferrocene (B1249389) core, have produced hybrid compounds with potent activity against M. tuberculosis. austinpublishinggroup.com

Antitubercular Activity of Selected Quinoline Derivatives

| Compound Type | Target/Strain | Activity | Reference |

|---|---|---|---|

| Substituted quinoline derivatives | M. tuberculosis H37Rv | MIC of 3.12 µg/mL | nih.gov |

| 4-(Adamantan-1-yl)-quinoline-2-carboxylic acid N´-alkylhydrazides | M. tuberculosis | 99% inhibition at 3.125 µg/mL | |

| Quinoline-ferrocene hybrid | M. tuberculosis | Potent activity | austinpublishinggroup.com |

| 2-(Quinolin-4-yloxy)acetamides | Drug-sensitive and drug-resistant Mtb strains | MIC values as low as 0.05 µM | austinpublishinggroup.com |

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial effectiveness of this compound derivatives is intricately linked to their molecular structure. The quinoline core itself is a crucial pharmacophore, and its biological activity can be significantly modulated by the nature and position of its substituents. researchgate.netnih.gov

Key SAR findings for the antimicrobial properties of quinoline derivatives include:

Substitution at Position 8: An unsubstituted phenolic group at position 8 of the quinoline ring is often essential for antibacterial activity. mdpi.com Masking this hydroxyl group, for instance with a methyl group, can lead to a complete loss of activity. mdpi.com

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents play a decisive role. For example, the presence of chloro and methoxy (B1213986) groups has been associated with good antimicrobial activity. researchgate.net

Azetidinone Ring: The incorporation of an azetidin-2-one ring fused to the quinoline structure has been shown to enhance the inhibition of both Gram-positive and Gram-negative bacteria. orientjchem.org

Side Chains and Linkers: The type of side chain and linker connecting it to the quinoline nucleus influences the spectrum and potency of antimicrobial action. For instance, quinoline-5-sulfonamides with specific acetylene (B1199291) derivatives have demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Anti-inflammatory and Analgesic Research

Quinoline derivatives have emerged as a promising class of compounds for the development of new anti-inflammatory and analgesic agents, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which are often associated with gastric side effects. nih.govresearchgate.net

Preclinical Models for Activity Evaluation (e.g., Carrageenan-Induced Rat Paw Model)

The carrageenan-induced rat paw edema model is a standard and widely used preclinical assay to evaluate the acute anti-inflammatory activity of new chemical entities. mdpi.comnih.govnih.gov This model induces a reproducible inflammatory response, characterized by swelling (edema) at the injection site. nih.govnih.gov The increase in paw volume is measured over several hours to assess the efficacy of the test compound in reducing inflammation. mdpi.comnih.gov

In this model, the administration of a test compound, such as a derivative of this compound, allows researchers to determine its ability to inhibit the inflammatory cascade. nih.govresearchgate.net The results are often compared to a standard NSAID like indomethacin (B1671933) or diclofenac. mdpi.comtbzmed.ac.ir For instance, some novel quinoline derivatives bearing azetidinone scaffolds have demonstrated significant anti-inflammatory effects in this model. nih.govresearchgate.net

Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Compound Type | Model | Effect | Reference |

|---|---|---|---|

| Quinoline derivatives with azetidinone scaffolds | Rat Paw Edema | Significant anti-inflammatory activity | nih.govresearchgate.net |

| 7-Chloro-4-(piperazin-1-yl)quinoline (B128142) derivative | Mouse Paw Edema | Inhibition of edema by 34%, 50%, and 64% at 1, 2, and 3 hours | tbzmed.ac.ir |

| Ellagic Acid (for comparison) | Rat Paw Edema | Dose-dependent reduction in edema | nih.gov |

Structure-Activity Relationships for Anti-inflammatory Properties

The anti-inflammatory properties of quinoline derivatives are highly dependent on their structural features. nih.gov SAR studies have revealed several key aspects:

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring are critical. For example, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group exhibit COX-inhibition. nih.gov

Azetidinone Scaffold: The presence of an azetidin-2-one scaffold attached to the quinoline core has been a successful strategy in designing potent anti-inflammatory agents. biointerfaceresearch.com Specifically, derivatives with a chloro group at the 3-position of the azetidinone ring and a methoxy group on the phenyl ring attached to the azetidinone nitrogen have shown significant activity. nih.govresearchgate.netbiointerfaceresearch.com

Piperazine (B1678402) Moiety: The introduction of a piperazine ring at the 4-position of the quinoline, particularly a 7-chloro-4-(piperazin-1-yl)quinoline scaffold, has led to compounds with notable anti-inflammatory and analgesic effects. tbzmed.ac.ir

Other Investigated Biological Activities in Preclinical Contexts

Beyond their antimicrobial and anti-inflammatory potential, derivatives of this compound have been investigated for a variety of other biological activities in preclinical settings.

Antiviral Properties (e.g., HIV-1 Entry Inhibition, SARS-CoV-2)

The quinoline scaffold has been a foundation for the development of compounds with antiviral activity. nih.gov Research has explored the potential of these derivatives against various viruses, including Human Immunodeficiency Virus Type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

In the context of HIV-1, certain quinoline derivatives have been investigated as integrase inhibitors. researchgate.net For SARS-CoV-2, quinoline-based compounds have been studied for their ability to inhibit viral entry into host cells and to block key viral enzymes like the 3C-like protease (3CLpro) and the RNA-dependent RNA polymerase (RdRp). nih.govnih.govfrontiersin.org For instance, some aloperine (B1664794) derivatives, which contain a quinolizidine (B1214090) structure, have been identified as potent inhibitors of SARS-CoV-2 entry. nih.gov In silico studies have also suggested that certain quinoline-based drugs could act as inhibitors of SARS-CoV-2 3CLpro and RdRp. frontiersin.org

Antiviral Activity of Selected Quinoline Derivatives

| Compound Type | Virus | Target/Mechanism | Reference |

|---|---|---|---|

| Quinolizidine (Aloperine) derivatives | SARS-CoV-2 (D614G, Delta, Omicron) | Entry inhibition | nih.gov |

| Substituted quinolines | SARS-CoV-2 | Inhibition of 3CLpro and RdRp (in silico) | frontiersin.org |

| Quinoline derivatives | HIV-1 | Integrase inhibition | researchgate.net |

Antimalarial Research (e.g., Plasmodium falciparum Strains, Falcipain-2 Inhibition)

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. amazonaws.com Quinoline-based compounds have historically been crucial in combating malaria, with quinine (B1679958) being a primary example. nih.govmdpi.com Research into this compound derivatives has shown promise in this area.

Studies have explored the antiplasmodial activity of various quinoline derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.comnih.gov For instance, certain quinoline-pyrimidine hybrids have exhibited potent in vitro activity against drug-resistant strains. mdpi.com One such compound, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine, showed an impressive IC₅₀ of 3.6 nM against a chloroquine-resistant strain. mdpi.com

Falcipain-2, a cysteine protease of P. falciparum, is a key target for antimalarial drug development. amazonaws.comresearchgate.net Docking studies of synthesized quinoline derivatives have shown their potential to bind to and inhibit this enzyme. amazonaws.com Specific quinoline-substituted furanone and pyrazoline derivatives have been identified as selective falcipain-2 inhibitors. amazonaws.com For example, certain 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-2(3H)-one derivatives demonstrated excellent antimalarial activity with IC₅₀ values ranging from 0.50 to 0.72 µg/mL. amazonaws.com

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

| Compound Type | Target/Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinoline-pyrimidine hybrid | Chloroquine-resistant P. falciparum | 3.6 nM | mdpi.com |

| Pyrazoline-quinoline derivative | P. falciparum | 0.50–0.72 µg/mL | amazonaws.com |

| Quinoline methanol (B129727) analogs | Drug-sensitive and -resistant P. falciparum | Varies | science.gov |

Antiparasitic Activity (e.g., Antileishmanial)

Derivatives of the quinoline scaffold have also been investigated for their activity against other parasites, notably Leishmania species, the causative agents of leishmaniasis. nih.govscientiaplena.org.brmdpi.commdpi.com

Studies on 8-hydroxyquinoline (8-HQN), a related quinoline derivative, have demonstrated its efficacy against both promastigote and amastigote stages of various Leishmania species, including L. amazonensis, L. infantum, and L. braziliensis. nih.govmdpi.com In vitro assays revealed that 8-HQN exhibits a high selectivity index for these parasites. nih.gov For example, against L. amazonensis, 8-HQN showed a selectivity index of 328.0. nih.gov

The mechanism of its antileishmanial action appears to involve the disruption of the parasite's mitochondrial membrane potential. nih.gov Furthermore, in vivo studies in BALB/c mice chronically infected with L. amazonensis showed that treatment with 8-HQN significantly reduced lesion size and parasite load. nih.gov

Other research has focused on hybrid molecules. Triazino indole-quinoline hybrids have been evaluated, with some derivatives showing high levels of activity (IC₅₀ = 0.36 ± 0.10–7.10 ± 1.27 µM) and considerable selectivity. mdpi.com The structure-activity relationship studies of these hybrids indicated that a short (2-carbon) linker between the quinoline and triazino indole (B1671886) pharmacophores was optimal for antileishmanial activity. mdpi.com

Table 2: Antileishmanial Activity of Quinoline Derivatives

| Compound/Derivative | Leishmania Species | Activity (IC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline (8-HQN) | L. amazonensis | - | 328.0 | nih.gov |

| 8-Hydroxyquinoline (8-HQN) | L. infantum | - | 62.0 | nih.gov |

| 8-Hydroxyquinoline (8-HQN) | L. braziliensis | - | 47.0 | nih.gov |

| Triazino indole-quinoline hybrid | Leishmania spp. | 0.36 ± 0.10–7.10 ± 1.27 µM | 7 to >1111 | mdpi.com |

Anticonvulsant Activity Research

The therapeutic potential of quinoline derivatives extends to the central nervous system, with several studies investigating their anticonvulsant properties. nih.govnih.gov

A series of 8-substituted quinolines were synthesized and evaluated in maximal electroshock (MES) and pentylenetetrazole (scMet) seizure models. nih.gov Among these, compounds featuring a 2-hydroxypropyloxyquinoline moiety displayed significant anticonvulsant activity. nih.gov Specifically, 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline was identified as a potent anticonvulsive agent. nih.gov

Another study focused on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. nih.gov The most active compound in this series, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline (4g), exhibited a median effective dose (ED₅₀) of 8.80 mg/kg in the MES test. nih.gov This compound also showed a broad spectrum of activity against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline, suggesting its mechanism may involve both inhibition of voltage-gated ion channels and modulation of GABAergic activity. nih.gov

Table 3: Anticonvulsant Activity of Selected Quinoline Derivatives

| Compound | Test Model | Activity (ED₅₀) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline (4g) | MES | 8.80 mg/kg | 20.0 | nih.gov |

| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | MES, scMet | Potent | - | nih.gov |

Antioxidant Activity Investigations

Oxidative stress is implicated in numerous diseases, and the antioxidant potential of quinoline derivatives has been a subject of interest. nih.govnih.govnih.gov

In one study, a series of quinoline derivatives were evaluated for their ability to scavenge DPPH radicals. nih.gov Several compounds, including those with specific substitutions, demonstrated more potent antioxidant activity than the standard, gallic acid. For example, compounds 3, 6, 11, 12, and 15 in the study showed IC₅₀ values of 2.19 ± 0.27 µM, 7.35 ± 2.27 µM, 8.96 ± 0.56 µM, 10.11 ± 2.03 µM, and 7.01 ± 3.87 µM, respectively, compared to gallic acid's IC₅₀ of 23.34 ± 0.43 µM. nih.gov

Theoretical studies have also been conducted to predict the antioxidant activity of quinoline derivatives based on parameters like ionization potential and bond dissociation energies, which are related to hydrogen atom transfer and single electron transfer mechanisms. nih.govnih.gov These studies have suggested that some quinoline derivatives could be more efficient antioxidants than Trolox. nih.govnih.gov

Table 4: Antioxidant Activity of Selected Quinoline Derivatives (DPPH Radical Scavenging)

| Compound (from study) | Activity (IC₅₀) | Standard (Gallic Acid) IC₅₀ | Reference |

|---|---|---|---|

| 3 | 2.19 ± 0.27 µM | 23.34 ± 0.43 µM | nih.gov |

| 6 | 7.35 ± 2.27 µM | 23.34 ± 0.43 µM | nih.gov |

| 11 | 8.96 ± 0.56 µM | 23.34 ± 0.43 µM | nih.gov |

| 12 | 10.11 ± 2.03 µM | 23.34 ± 0.43 µM | nih.gov |

| 15 | 7.01 ± 3.87 µM | 23.34 ± 0.43 µM | nih.gov |

Hypoglycemic/Antidiabetic Activity

Quinoline derivatives are also being explored for their potential in managing type 2 diabetes. researchgate.netnih.gov One key area of investigation is the inhibition of protein glycation, a process that contributes to diabetic complications.

A study reported a new class of quinoline derivatives as potential inhibitors of in vitro bovine serum albumin-methylglyoxal glycation. nih.gov Compound 14 from this series was the most active, with an IC₅₀ of 282.98 ± 8.4 µM, which is comparable to the standard inhibitor, rutin (B1680289) (IC₅₀ = 294.50 ± 1.5 µM). nih.gov Compounds 12 and 15 also showed modest inhibitory activity. nih.gov Importantly, these compounds were found to be non-toxic in a rat fibroblast cell line. nih.gov

Table 5: Antiglycation Activity of Selected Quinoline Derivatives

| Compound (from study) | Activity (IC₅₀) | Standard (Rutin) IC₅₀ | Reference |

|---|---|---|---|

| 14 | 282.98 ± 8.4 µM | 294.50 ± 1.5 µM | nih.gov |

| 15 | 629.43 ± 7.85 µM | 294.50 ± 1.5 µM | nih.gov |

| 12 | 661.78 ± 8.7 µM | 294.50 ± 1.5 µM | nih.gov |

Immune Modulatory Effects (e.g., Toll-like Receptor 7/8 Antagonism, HPK1 Inhibition, IL-2 Secretion)

The immunomodulatory properties of quinoline derivatives are a significant area of research, with a focus on targets like Toll-like receptors (TLRs) and Hematopoietic Progenitor Kinase 1 (HPK1).

Toll-like Receptor 7/8 Antagonism: TLRs 7 and 8 are key players in the innate immune system, and their dysregulation is linked to autoimmune diseases like systemic lupus erythematosus (SLE). nih.govgoogle.com Selectively substituted quinoline compounds have been developed as antagonists for TLR7 and TLR8. google.com For example, imidazoquinoline-based derivatives have been studied, where simple isomeric substitutions to the C2-butyl group can convert a TLR7/8 agonist into a competitive antagonist. nih.gov This highlights the sensitivity of the receptor's binding pocket to steric changes in the ligand. nih.gov

HPK1 Inhibition and IL-2 Secretion: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. arcusbio.comchemrxiv.orgresearchgate.net Inhibiting HPK1 can enhance T-cell activation and cytokine production, such as Interleukin-2 (IL-2). arcusbio.comchemrxiv.orgresearchgate.net

Studies on quinazoline-2,5-diamine derivatives, a related heterocyclic system, have led to the identification of potent HPK1 inhibitors. chemrxiv.org One compound, 9h, which features a 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl substituent, was particularly effective at augmenting IL-2 secretion in human peripheral blood mononuclear cells (hPBMCs) at concentrations as low as 0.03 µM. chemrxiv.org This compound was also able to reverse the immunosuppressive effects of PGE2. chemrxiv.orgresearchgate.net

Table 6: Immune Modulatory Activity of Quinoline and Related Derivatives

| Compound Type | Target | Effect | Reference |

|---|---|---|---|

| Imidazoquinoline derivative | TLR7/8 | Competitive antagonism | nih.gov |

| Quinazoline-2,5-diamine derivative (9h) | HPK1 | Potent inhibition, increased IL-2 secretion | chemrxiv.org |

Enzyme Inhibition Studies (e.g., Enoyl ACP-Reductase Inhibitors)

Enoyl-acyl carrier protein (ACP) reductase (ENR) is a crucial enzyme in the type II fatty acid biosynthesis (FAS-II) pathway in bacteria and parasites like Plasmodium. researchgate.netnih.govnih.gov This makes it an attractive target for developing new antimicrobial and antimalarial drugs.

The synthetic flexibility of the quinoline ring has allowed for the design of derivatives that can act as ENR inhibitors. researchgate.net For example, quinoline-based aurone (B1235358) analogues and quinoxalinyl chalcone (B49325) hybrids have been designed and evaluated as potential ENR inhibitors. researchgate.netnih.gov

In the context of malaria, P. falciparum ENR (PfENR) is essential for the parasite's liver-stage development. nih.gov Virtual screening and subsequent chemical optimization have led to the identification of novel FAS inhibitors that are effective against multiple stages of the malaria parasite. nih.gov These inhibitors have shown activity against blood-stage parasite growth with IC₅₀ values in the low micromolar range. nih.gov

Table 7: Enzyme Inhibition by Quinoline Derivatives

| Enzyme Target | Compound Type | Biological Activity | Reference |

|---|---|---|---|

| Enoyl ACP-Reductase (ENR) | Quinoxalinyl chalcone hybrids | Antibacterial | nih.gov |

| P. falciparum Enoyl ACP-Reductase (PfENR) | Novel FAS inhibitors | Antimalarial (multistage) | nih.gov |

| Falcipain-2 | Quinoline-substituted furanones/pyrazolines | Antimalarial | amazonaws.com |

Molecular Target Identification and Mechanistic Elucidation Studies for 8 Azetidin 3 Yloxy Quinoline Analogs

Methodologies for Target Identification (Preclinical)

Identifying the specific molecular targets of a compound is a critical step in drug discovery. For 8-(azetidin-3-yloxy)quinoline analogs, a multi-pronged approach is often employed, combining computational and experimental techniques to pinpoint their protein binding partners.

Network-Assisted Target Identification Approaches

Network-assisted target identification leverages the interconnectedness of biological systems to predict potential drug targets. By analyzing the relationships between proteins, genes, and diseases, researchers can identify key nodes within these networks that are likely to be modulated by a bioactive compound. This approach can help prioritize potential targets for further experimental validation.

Chemical Proteomics and In Silico Methods for Target Identification

Chemical proteomics is a powerful technique used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. nih.govrsc.orgtum.de This often involves creating a chemical probe by attaching a tag to the compound of interest, allowing for the isolation and identification of its interacting proteins. nih.gov Techniques like photo-affinity labeling (PAL) are particularly useful for capturing both covalent and non-covalent interactions. rsc.org

Complementing these experimental methods, in silico approaches utilize computational tools to predict potential targets. nih.gov Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two common strategies. nih.gov Molecular docking, a key component of SBDD, simulates the interaction between a ligand and a protein's binding site to predict binding affinity and mode. nih.gov These computational predictions help to narrow down the list of potential targets for experimental verification.

Elucidation of Molecular Mechanisms of Action

Once potential molecular targets are identified, the next step is to understand how the compound modulates their function and the downstream cellular consequences.

Ligand-Protein Interactions and Binding Modes through Molecular Docking

| Target Protein | Key Interacting Residues | Predicted Effect of Binding |

| Caspase-3 | T62, H121, G122, S205, R207, N208, W214 uitm.edu.my | Inhibition of apoptosis uitm.edu.mynih.gov |

| Falcipain-2 | - | Inhibition of parasite growth amazonaws.comrsc.org |

| Enoyl ACP-Reductase (InhA) | Tyr158, NAD+ dovepress.com | Inhibition of bacterial fatty acid synthesis dovepress.comresearchgate.netfrontiersin.org |

| ATP Synthase | H+ binding site on the c-ring nih.gov | Inhibition of bacterial energy production nih.govchemistryviews.orgnih.gov |

| EGFR | - | Inhibition of cancer cell signaling |

| BRAF V600E | - | Inhibition of cancer cell signaling |

| PKM2 | - | Modulation of cancer cell metabolism nih.govnih.gov |

This table is based on findings from molecular docking studies on quinoline (B57606) derivatives and their interactions with various protein targets. The specific interactions for this compound itself may vary.

Caspase-3: Molecular docking studies have shown that quinoline derivatives can bind to the active site of caspase-3, an enzyme crucial for apoptosis. uitm.edu.mynih.gov The interactions with key residues suggest a potential mechanism for inhibiting programmed cell death. uitm.edu.my

Falcipain-2: For parasitic diseases like malaria, falcipain-2 is a key enzyme. In silico studies have identified quinoline derivatives as potential inhibitors of falcipain-2, suggesting a mode of action for their antimalarial activity. amazonaws.comrsc.org

Enoyl ACP-Reductase (InhA): This enzyme is vital for fatty acid synthesis in bacteria and is a target for antibacterial agents. dovepress.comresearchgate.netfrontiersin.org Docking studies have revealed that quinoline hydrazones can bind to the active site of InhA, interacting with residues like TYR158 and the cofactor NAD+. dovepress.com

ATP Synthase: Bacterial ATP synthase, essential for energy production, has been identified as a target for quinoline compounds. nih.govchemistryviews.orgnih.gov Studies have shown that these compounds can bind to the c-ring of the ATP synthase, disrupting its function. nih.gov

EGFR and BRAF V600E: These kinases are important targets in cancer therapy. Quinoline derivatives have been investigated for their ability to inhibit these proteins, thereby blocking signaling pathways that promote tumor growth.

Pyruvate Kinase M2 (PKM2): PKM2 is a key enzyme in cancer metabolism. nih.govnih.gov Quinoline sulfonamide derivatives have been designed and shown through molecular docking to be potential modulators of PKM2, affecting cancer cell metabolism. nih.gov

Modulation of Specific Biological Pathways and Cellular Processes

The interaction of this compound analogs with their molecular targets leads to the modulation of various cellular processes.

| Cellular Process | Observed Effect | Associated Target(s) |

| Cell Proliferation | Inhibition | EGFR, BRAF V600E, PKM2 nih.gov |

| Apoptosis | Induction/Inhibition | Caspase-3 uitm.edu.mynih.gov |

| Angiogenesis | Inhibition | - |

| Cell Migration | Inhibition | - |

| Cytokine Secretion | Modulation | - |

This table summarizes the observed effects of quinoline derivatives on various cellular processes and their likely associated molecular targets.

Cell Proliferation: By inhibiting kinases like EGFR and BRAF V600E, and modulating enzymes like PKM2, these compounds can halt the uncontrolled proliferation of cancer cells. nih.gov

Apoptosis: The interaction with caspase-3 can either induce or inhibit apoptosis, depending on the specific context and the nature of the derivative. uitm.edu.mynih.gov For instance, in cancer therapy, inducing apoptosis is a desired outcome.

Cytokine Secretion: The modulation of cytokine secretion suggests an immunomodulatory role for these compounds, which could be beneficial in various disease contexts.

Computational Chemistry and in Silico Research on 8 Azetidin 3 Yloxy Quinoline Systems

Applications in Drug Design and Discovery

Predictive Modeling for Chemical Synthesis

Computational modeling can aid in predicting the reactivity and synthetic routes for compounds like 8-(Azetidin-3-yloxy)quinoline. Theoretical calculations can be employed to understand the electronic effects of the azetidine-quinoline bond, which can be compared with known derivatives to forecast reaction outcomes. The synthesis of this compound typically involves a nucleophilic substitution reaction between a quinoline (B57606) derivative and an azetidine (B1206935) derivative. Computational models can help optimize reaction conditions, such as temperature and solvent choice, to improve yield and purity, which is crucial for scaling up production.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. researchgate.netorientjchem.org For this compound and its derivatives, docking studies are essential for identifying potential biological targets and understanding the molecular basis of their activity. nih.gov These studies simulate the interaction of the compound with the active site of proteins, such as kinases or bacterial enzymes, providing insights into binding modes and energies. tubitak.gov.tr

Key interactions often observed in docking studies with quinoline derivatives include hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the stability of the ligand-protein complex. mdpi.comosti.gov For instance, in studies of similar quinoline derivatives, hydrogen bonds with amino acid residues like LYS 101 and TRP229, and hydrophobic interactions have been identified as crucial for binding affinity. nih.gov The binding energies calculated from these studies help in ranking potential drug candidates for further experimental validation. orientjchem.org

Table 1: Representative Molecular Docking Results for Quinoline Derivatives

| Compound Series | Target Protein | Noteworthy Interactions | Range of Docking Scores (kcal/mol) |

|---|---|---|---|

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase (4I2P) | Hydrogen bonds with LYS 101, hydrophobic interactions with TRP229. nih.gov | -9.96 to -10.67. nih.gov |

| Quinoline-hydrazide derivatives | Human Aurora A kinase | Hydrophobic interactions with active site residues. orientjchem.org | -7.31 to -8.20. orientjchem.org |

| Fluoro-substituted quinolines | SARS-CoV-2 Spike Protein | Hydrogen bonding, halogen bonding, pi-pi stacking. osti.gov | Approximately -7.6 to >-8.0. osti.gov |

This table is generated based on data from studies on various quinoline derivatives to illustrate typical docking results. The specific scores for this compound would depend on the target protein.

Density Functional Theory (DFT) and Ab Initio Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) and other ab initio methods are powerful computational tools for investigating the fundamental structural and electronic properties of molecules. researchgate.netscirp.org These calculations can determine optimized geometries, bond lengths, bond angles, and electronic charge distributions for this compound. scirp.orgscience.gov Such studies on quinoline derivatives have been performed using various basis sets like B3LYP/6-31G(d,p) to analyze molecular orbitals and electrostatic potential. scirp.orgdergipark.org.tr

The insights from DFT can explain the molecule's reactivity and interaction with its environment. nih.gov For example, the analysis of frontier molecular orbitals (HOMO and LUMO) provides information about the molecule's ability to donate or accept electrons, which is critical for its chemical and biological activity. researchgate.net These theoretical studies are often correlated with experimental data from spectroscopic techniques to validate the computational models. dergipark.org.tr A study on various metal quinoline molecules utilized DFT and hybrid functionals to approximate their quasiparticle states, showing a good correlation with photoemission spectra. aps.org

Virtual Screening and Lead Compound Identification

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jetir.org The this compound scaffold can be used as a query in ligand-based virtual screening to find molecules with similar properties. nih.gov This process helps in prioritizing compounds for experimental screening, thereby saving time and resources. philadelphia.edu.jo

In cases where a protein target is known, structure-based virtual screening, which involves docking large compound libraries into the protein's active site, can be employed. rsc.org For example, a virtual fragment screening approach successfully identified a quinoline-5,8-dicarboxylic acid derivative as a selective inhibitor of the enzyme JMJD3. nih.gov This demonstrates the power of virtual screening in identifying novel lead compounds based on a quinoline core structure.

Analysis of Molecular Descriptors for Research Compound Characterization

Molecular descriptors are numerical values that characterize the properties of a molecule, such as its size, shape, and electronic features. dergipark.org.tr These descriptors are crucial for quantitative structure-activity relationship (QSAR) studies, which aim to correlate a compound's chemical structure with its biological activity. dergipark.org.tr For this compound, various descriptors can be calculated using computational software.

These descriptors can be broadly categorized as electronic, hydrophobic, and topological. dergipark.org.tr Analysis of these parameters for a series of quinoline derivatives can help in understanding which molecular features are important for a desired biological effect. researchgate.net

Table 2: Calculated Molecular Descriptors for a Representative Quinoline Derivative

| Descriptor Type | Property Name | Property Value | Reference |

|---|---|---|---|

| Physicochemical | Molecular Weight | 507.0 g/mol | Computed by PubChem 2.2. nih.gov |

| Physicochemical | XLogP3-AA | 2.5 | Computed by XLogP3 3.0. nih.gov |

| Electronic | Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18. nih.gov |

| Electronic | Hydrogen Bond Acceptor Count | 7 | Computed by Cactvs 3.4.8.18. nih.gov |

| Structural | Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18. nih.gov |

| Structural | Topological Polar Surface Area | 120 Ų | Computed by Cactvs 3.4.8.18. nih.gov |

| Structural | Heavy Atom Count | 36 | Computed by Cactvs 3.4.8.18. nih.gov |

The data in this table is for a complex derivative containing an azetidin-3-yl and quinoline moiety, (3S,14Z)-8-(azetidin-3-yl)-19-chloro-N-(1-cyanocyclopropyl)-5-oxo-12,17-dioxa-4-azatricyclo[16.2.2.06,11]docosa-1(20),6(11),7,9,14,18,21-heptaene-3-carboxamide, as a representative example from PubChem to illustrate the types of available descriptors. nih.gov

Future Directions in Research on 8 Azetidin 3 Yloxy Quinoline

Exploration of Novel Synthetic Pathways and Chemical Diversity

The future of 8-(Azetidin-3-yloxy)quinoline research is intrinsically linked to the development of novel and efficient synthetic methodologies that allow for the creation of diverse chemical libraries. While traditional methods for quinoline (B57606) synthesis, such as the Skraup, Combes, and Friedländer reactions, are well-established, modern research is moving towards more sophisticated and versatile strategies. chemrj.orgmdpi.com

Future synthetic exploration should focus on:

Advanced Annulation Strategies: Recent advancements in transition-metal-catalyzed oxidative annulation offer powerful tools for constructing the quinoline core. mdpi.com Techniques involving rhodium, ruthenium, and copper catalysts enable C-H bond activation and functionalization under milder conditions, allowing for greater functional group tolerance. mdpi.com Applying these methods could lead to novel analogs of this compound with previously inaccessible substitution patterns.

Asymmetric Synthesis: The development of chiral catalysts, such as cationic ruthenium(II)/diamine complexes, has enabled the highly enantioselective asymmetric hydrogenation of various quinoline derivatives. dicp.ac.cn Future work could adapt these methods to control the stereochemistry of substituents on either the quinoline or azetidine (B1206935) rings, which is often crucial for biological activity.

Novel Azetidine Synthesis: The synthesis of the azetidine ring itself is an area for innovation. While the reduction of β-lactams is a common route, newer methods like the intramolecular cyclization of γ-amino alcohols offer efficient and stereoselective pathways to substituted azetidines. acs.org Exploring these routes can provide access to a wider variety of 3-substituted azetidines for incorporation into the quinoline scaffold.

Molecular Hybridization: A promising approach involves creating hybrid molecules that combine the quinoline-azetidine scaffold with other pharmacologically active moieties, such as 2-azetidinone, 4-thiazolidinone, or 1,3,4-oxadiazole. researchgate.netmdpi.com This strategy of molecular hybridization has the potential to yield compounds with synergistic or novel biological activities. researchgate.net

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Transition-Metal-Catalyzed Oxidative Annulation | Creation of quinoline analogs with diverse substitution patterns. mdpi.com | High efficiency, mild reaction conditions, broad substrate scope. researchgate.netmdpi.com |

| Asymmetric Hydrogenation | Control of stereocenters on the tetrahydroquinoline ring system. dicp.ac.cn | Excellent enantioselectivity, access to specific stereoisomers. dicp.ac.cn |

| Modern Azetidine Synthesis | Generation of novel 3-substituted azetidines for etherification with 8-hydroxyquinoline (B1678124). acs.org | Stereoselective synthesis, improved overall yields. researchgate.netacs.org |

| Molecular Hybridization | Combination with other pharmacophores (e.g., triazoles, oxadiazoles) to create multifunctional agents. researchgate.netresearchgate.net | Potential for synergistic activity and novel mechanisms of action. researchgate.net |

Advanced Mechanistic Studies and Target Validation (Preclinical)

A critical future direction is to move beyond preliminary activity screening to a deeper understanding of how this compound and its derivatives function at a molecular level. This involves rigorous preclinical mechanistic studies and target validation to confirm that the compound's therapeutic effect is mediated through a specific, desired biological target. drugtargetreview.com

Key areas for future preclinical research include:

Target Identification: While the quinoline ring is known to interact with targets like DNA and various enzymes, the specific targets for the this compound scaffold are not fully elucidated. Future studies could employ a combination of compound-dependent and compound-independent methods to identify primary molecular targets. nih.gov For example, derivatives could be screened against panels of kinases, proteases, or other enzymes relevant to diseases like cancer.

Target Validation Techniques: Once a potential target is identified, its relevance must be confirmed. drugtargetreview.com This can be achieved using techniques such as:

Genetic Knockdown: Using siRNA or shRNA to reduce the expression of the target protein in cellular models and observing if this mimics the effect of the compound. drugtargetreview.com

Cellular Uptake and Target Engagement: Radiolabeling a derivative, such as an iodinated analog, allows for the study of its accumulation in cells expressing the target receptor (e.g., PDGFRβ). nih.gov Competitive binding assays with known ligands can further confirm target engagement. nih.gov

Enzyme Inhibition Assays: For enzymatic targets, detailed kinetic studies can be performed to determine the mode of inhibition and the compound's potency.

Rational Design of Optimized Quinoline-Azetidine Scaffolds for Enhanced Biological Activity and Selectivity

Rational drug design is a cornerstone of modern medicinal chemistry, and its application to the quinoline-azetidine scaffold is essential for developing next-generation therapeutics. nih.govbohrium.com This approach relies on a systematic understanding of the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. acs.org

Future research should systematically explore the SAR of the this compound scaffold by:

Modifying the Quinoline Core: Investigations into other quinolone series have shown that substitutions on the quinoline ring system can dramatically impact activity and pharmacokinetic properties. acs.org For example, in a series of antitubercular quinolones, incorporating 3-methyl and 5,7-difluoro substituents was found to be optimal for activity. acs.org Similar systematic explorations should be conducted for the this compound series.

Varying the Azetidine Substituent: The azetidine ring provides a key point for modification. Exploring different substituents on the azetidine nitrogen could modulate properties like basicity, lipophilicity, and solubility, which are critical for potency and drug-like characteristics. acs.org

Optimizing the Linker: The ether linkage between the quinoline and azetidine rings is another point for optimization. While an ether is present in the parent compound, exploring alternative linkers (e.g., amides, thioethers) could influence the molecule's conformation and binding affinity to its target. However, studies on similar compounds have shown that incorporating an amide moiety can sometimes reduce activity. acs.org

A successful rational design program integrates SAR data with assessments of drug metabolism and pharmacokinetic (DMPK) properties to create compounds that are not only potent and selective but also have a suitable profile for in vivo efficacy. acs.orgacs.org

| Molecular Scaffold Component | Design Strategy | Goal | Example from Quinoline Research |

| Quinoline Ring | Systematic substitution at various positions (e.g., C5, C6, C7). acs.org | Enhance potency, improve metabolic stability. | 5,7-difluoro substitution enhanced anti-TB activity. acs.org |

| Azetidine Ring | Introduce diverse substituents on the nitrogen atom. acs.org | Modulate solubility, basicity (pKa), and target interaction. | Replacing a 3-pyridyl group with a piperidine (B6355638) retained activity but improved stability. acs.org |

| Linker | Explore alternatives to the ether linkage (e.g., amide, amine). acs.org | Optimize conformational flexibility and binding. | Amide linkers were found to reduce antitubercular activity in one series. acs.org |

Development of Advanced Computational Models for Predictive Research

Computational modeling is a powerful tool that can significantly accelerate the drug discovery process by predicting the properties of novel compounds before they are synthesized. mdpi.comdoaj.org For the this compound scaffold, developing and applying advanced computational models represents a major avenue for future research.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) can be used to build models that correlate the 3D structural features of molecules with their biological activity. mdpi.com These models generate contour maps that highlight regions where steric or electrostatic modifications are likely to increase or decrease potency, guiding the rational design of new analogs. mdpi.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A validated pharmacophore model can be used to screen virtual libraries for new compounds that fit the model and are therefore likely to be active. arabjchem.org

Machine Learning and Artificial Intelligence: More advanced models using machine learning algorithms like artificial neural networks (ANN) and probabilistic neural networks (PNN) are being developed. doaj.orgnih.gov These models can be trained on existing data to predict complex properties such as reaction selectivity, genotoxicity, or anticancer activity with high accuracy. doaj.orgnih.gov For instance, one study correctly predicted the genotoxicity of quinoline derivatives with 92.2% accuracy using a PNN system. nih.gov

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target receptor. mdpi.com Docking studies can elucidate binding interactions at the atomic level, helping to explain observed SAR and guide the design of derivatives with improved affinity.

The integration of these computational tools into the research workflow will enable a more focused and efficient exploration of the chemical space around this compound, ultimately leading to the faster identification of optimized drug candidates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing azetidine-3-yloxy substituents at the 8-position of quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 8-alkoxyquinoline derivatives typically involves nucleophilic substitution or coupling reactions. For example, ozonolysis of 8-alkoxyquinolines under ambient conditions efficiently generates intermediates for further functionalization . For azetidine substitution, Mitsunobu reactions or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be adapted. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalysts (e.g., Pd(OAc)₂) critically affect regioselectivity and yield. Pre-activation of the quinoline 8-position via halogenation (e.g., 8-chloroquinoline) can facilitate azetidine introduction .

Q. How should researchers handle 8-(azetidin-3-yloxy)quinoline to ensure safety and stability during experimental procedures?

- Methodological Answer : Based on safety protocols for structurally similar quinolines, handle the compound in a fume hood with nitrile gloves and lab coats. Avoid contact with oxidizers (risk of toxic gas emission, e.g., NOₓ) . Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent azetidine ring degradation. Monitor stability via HPLC or TLC over time, as aging may increase toxicity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm regioselectivity of the azetidine-3-yloxy group (e.g., downfield shifts for protons adjacent to oxygen). IR spectroscopy identifies C-O-C stretching (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, X-ray diffraction (as in ) resolves spatial orientation of the azetidine ring .

Advanced Research Questions

Q. How does the azetidin-3-yloxy group influence the metal-chelating behavior of 8-substituted quinolines compared to 8-hydroxyquinoline?

- Methodological Answer : The azetidine group introduces steric hindrance and alters electron density at the 8-position. Conduct UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) to compare binding constants (logK) with 8-hydroxyquinoline. Computational studies (DFT) reveal charge distribution differences; the azetidine’s cyclic amine may enhance chelation via lone-pair donation, but steric effects could reduce coordination efficiency .

Q. What strategies can resolve contradictory reports on the antimicrobial efficacy of this compound derivatives across microbial strains?

- Methodological Answer : Standardize testing conditions: (1) Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and media (Mueller-Hinton agar); (2) Evaluate chelation dependency by adding EDTA to assays; (3) Assess membrane permeability via fluorescence assays (e.g., propidium iodide uptake). Contradictions may arise from strain-specific efflux pumps or biofilm formation, requiring RNA-seq to identify resistance genes .

Q. How can computational chemistry predict the reactivity of this compound in drug-target interactions?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to map interactions with targets like DNA gyrase or kinases. DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. MD simulations (AMBER) assess binding stability over time, highlighting azetidine’s role in hydrophobic pocket interactions .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS/MS. Identify metabolites (e.g., N-oxidation of azetidine) using high-resolution tandem MS. Compare pharmacokinetic parameters (t₁/₂, Cl) with 8-hydroxyquinoline to assess azetidine’s impact on metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.